3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:
- 3-Methoxyphenyl substituent: A methoxy group at the meta position of the phenyl ring, which enhances solubility and modulates electronic properties through resonance and inductive effects .
- 4-(Trifluoromethyl)benzyl group: A trifluoromethyl (-CF₃) group at the para position of the benzyl moiety, contributing strong electron-withdrawing effects and metabolic stability .
- Triazolopyrimidinone core: A planar, conjugated system that facilitates π-π stacking interactions, as observed in related compounds .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-29-15-4-2-3-14(9-15)27-17-16(24-25-27)18(28)26(11-23-17)10-12-5-7-13(8-6-12)19(20,21)22/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWISGQOJZOAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Core Structure : A triazolo-pyrimidinone framework.
- Substituents : A methoxy group at the 3-position of the phenyl ring and a trifluoromethyl group on the phenyl ring at the 4-position.
Molecular Formula
- Molecular Formula : CHFNO
Molecular Weight
- Molecular Weight : 364.33 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazoles have been shown to inhibit key enzymes involved in cancer cell proliferation.
Case Study: Antitumor Efficacy
A study focusing on related compounds demonstrated that they could induce apoptosis in various cancer cell lines by targeting specific pathways such as:
- BRD4 and PARP1 Inhibition : Compounds that inhibit these proteins have shown promise in treating breast cancer by inducing synthetic lethality in BRCA-deficient cells .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The mechanism often involves disrupting cellular processes in bacteria and fungi.
Antibacterial Activity
Research indicates that compounds similar to our target compound exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes:
- Inhibition of Cell Wall Synthesis : Targeting peptidoglycan synthesis pathways.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, some studies suggest that triazole derivatives can modulate inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The anti-inflammatory effects may be mediated through:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRD4/PARP1 | |
| Antibacterial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine release |
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption : Rapid absorption observed in preclinical models.
- Distribution : High tissue distribution noted in liver and lungs.
- Metabolism : Primarily hepatic metabolism with several metabolites identified.
- Excretion : Renal excretion as the primary route.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazolopyrimidinones and heterocyclic derivatives (Table 1). Key differentiating factors include substituent electronic effects, steric bulk, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects: The 3-methoxyphenyl group in the target compound offers better solubility than fluorophenyl () or chlorophenoxy () analogs .
Structural Planarity: The triazolopyrimidinone core in the target compound is expected to be coplanar, similar to ’s derivative, enabling π-stacking with aromatic residues in biological targets .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for and , involving cross-coupling or alkylation reactions . However, the trifluoromethyl group may require specialized reagents (e.g., trifluoromethyl boronic acids) .
Pharmacological Potential: Analogs with fluorophenyl or oxadiazole substituents () exhibit activities such as kinase inhibition or antiviral effects, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
